molecular formula C8H15IO2 B14318337 4-Iodooctanoic acid CAS No. 110328-09-1

4-Iodooctanoic acid

Cat. No.: B14318337
CAS No.: 110328-09-1
M. Wt: 270.11 g/mol
InChI Key: IILLMHZZILJWLE-UHFFFAOYSA-N
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Description

4-Iodooctanoic acid (C₈H₁₅IO₂) is an iodinated carboxylic acid with an iodine atom substituted at the fourth carbon of the octanoic acid chain. The molecular weight is estimated at ~270 g/mol, combining the mass of the octanoic acid backbone (144 g/mol) with iodine (127 g/mol). Iodinated aliphatic acids like this compound are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as alkylating agents. Their reactivity is influenced by the electron-withdrawing iodine substituent, which enhances the acidity of the carboxylic proton compared to non-halogenated analogs.

Properties

CAS No.

110328-09-1

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-iodooctanoic acid

InChI

InChI=1S/C8H15IO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

IILLMHZZILJWLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid. This can be achieved by reacting octanoic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Iodooctanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, with the use of solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted octanoic acid derivatives.

    Oxidation Reactions: Products include ketones, aldehydes, and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Iodooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its iodine atom can be easily replaced, making it a versatile intermediate in organic synthesis.

    Biology: It is used in the study of biological processes, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-iodooctanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-iodooctanoic acid with structurally or functionally related iodinated compounds, based on available

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties/Applications References
This compound C₈H₁₅IO₂ ~270 (estimated) Not reported Not reported Intermediate in cross-coupling reactions; potential use in polymer chemistry.
Iodoacetic acid C₂H₃IO₂ 185.95 82–84 208 (decomposes) Alkylating agent; disrupts enzyme activity by modifying cysteine residues. Widely used in biochemical studies.
4-Iodonicotinic acid C₆H₄INO₂ 249.01 Not reported 350 (predicted) Aromatic iodinated acid; used in pharmaceutical synthesis (e.g., antitubercular agents).
4-Iodoanisole C₇H₇IO 234.04 48–51 237 Electron-rich aromatic ether; substrate in Ullmann couplings and nucleophilic substitutions.
4-Oxododecanedioic acid C₁₂H₁₈O₅ 242.27 Not reported Not reported Keto-diacid; synthesized via oxidation of methyl 9-oxodecanoate. Used in polymer research.

Structural and Functional Differences

  • Chain Length and Substituent Position: this compound’s eight-carbon chain contrasts with shorter analogs like iodoacetic acid (two carbons) and longer derivatives like 4-oxododecanedioic acid (12 carbons). Longer chains reduce water solubility but enhance lipophilicity, impacting biological membrane permeability . Substituent position (e.g., iodine at C4 vs. C2 in iodoacetic acid) alters steric and electronic effects, influencing reactivity in nucleophilic substitutions.
  • Functional Groups: Carboxylic acids (e.g., this compound, iodoacetic acid) exhibit higher acidity (pKa ~2–3) compared to ethers (4-iodoanisole) or aromatic acids (4-iodonicotinic acid, pKa ~0.86) due to resonance stabilization of the conjugate base . Aromatic iodides (e.g., 4-iodonicotinic acid) participate in electrophilic substitution, whereas aliphatic iodides undergo elimination or coupling reactions .

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